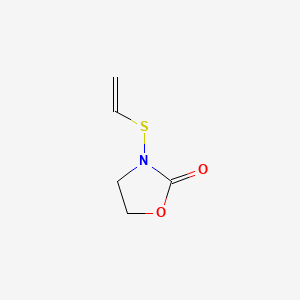![molecular formula C12H6ClNO3 B14658303 2-Chloro-7-nitrodibenzo[b,d]furan CAS No. 51596-37-3](/img/structure/B14658303.png)
2-Chloro-7-nitrodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-nitrodibenzo[b,d]furan is a heterocyclic aromatic compound that features a dibenzofuran core substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitrodibenzo[b,d]furan typically involves the nitration of dibenzofuran followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the dibenzofuran ring. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and nitro groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives and other oxidized forms.
Scientific Research Applications
2-Chloro-7-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitrodibenzo[b,d]furan and its derivatives largely depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of dibenzofuran have been studied as inhibitors of lactate dehydrogenase, an enzyme involved in glycolysis .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the chlorine and nitro substitutions.
2-Nitrodibenzo[b,d]furan: Similar structure but lacks the chlorine atom.
7-Chlorodibenzo[b,d]furan: Similar structure but lacks the nitro group.
Uniqueness: 2-Chloro-7-nitrodibenzo[b,d]furan is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its simpler analogs .
Properties
CAS No. |
51596-37-3 |
|---|---|
Molecular Formula |
C12H6ClNO3 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
2-chloro-7-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-7-1-4-11-10(5-7)9-3-2-8(14(15)16)6-12(9)17-11/h1-6H |
InChI Key |
NXKWQSCYUQXASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


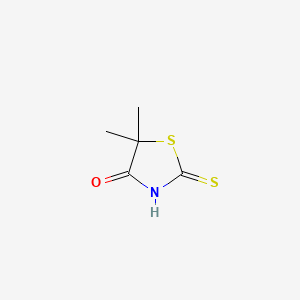
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

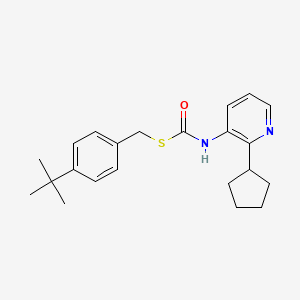
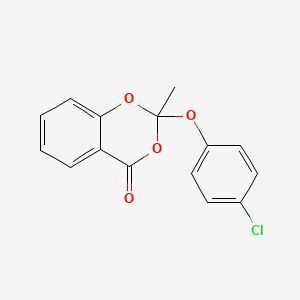
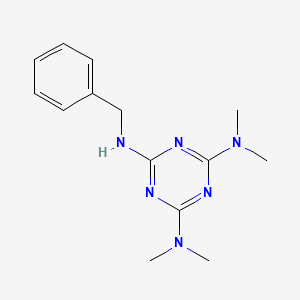
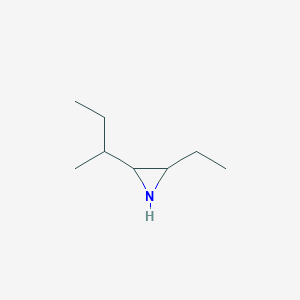
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
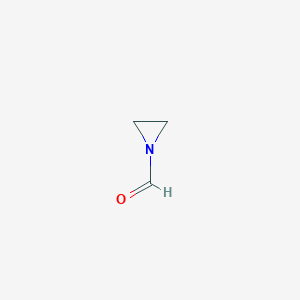
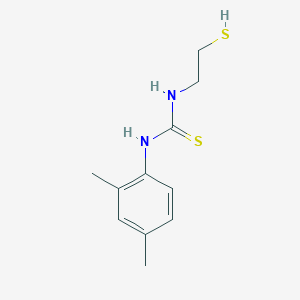
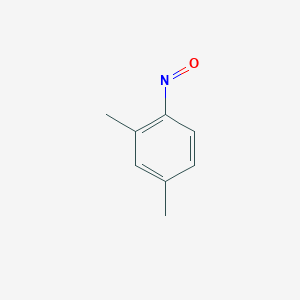
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
